13beta-Hydroxylupanine
Description
Properties
Molecular Formula |
C15H24N2O2 |
|---|---|
Molecular Weight |
264.36 g/mol |
IUPAC Name |
(1S,2R,9S,10S,12R)-12-hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O2/c18-12-4-5-16-8-10-6-11(14(16)7-12)9-17-13(10)2-1-3-15(17)19/h10-14,18H,1-9H2/t10-,11-,12+,13+,14-/m0/s1 |
InChI Key |
JVYKIBAJVKEZSQ-QNSTZXKLSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]3C[C@@H](CN2C(=O)C1)[C@@H]4C[C@@H](CCN4C3)O |
Canonical SMILES |
C1CC2C3CC(CN2C(=O)C1)C4CC(CCN4C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Compound 13 can be synthesized through a series of organic reactions involving the formation of key intermediates. The synthesis typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. For instance, the preparation of Compound 13 may involve the use of azides and alkynes in a “click” reaction to form triazole-linked structures .
Industrial Production Methods: Industrial production of Compound 13 would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Compound 13 undergoes various chemical reactions, including:
Oxidation: Compound 13 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within Compound 13.
Substitution: Substitution reactions can be used to introduce different substituents into the molecular structure of Compound 13
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Compound 13 may yield oxidized derivatives with altered functional groups, while reduction may result in the formation of reduced analogs .
Scientific Research Applications
Compound 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study AMPK activation and its downstream effects.
Biology: Investigated for its role in regulating cellular energy metabolism and its potential to modulate various biological pathways.
Medicine: Explored for its therapeutic potential in treating metabolic disorders, cancer, and neurodegenerative diseases.
Mechanism of Action
Compound 13 exerts its effects by selectively activating the α1 subunit of AMPK. This activation leads to the phosphorylation of downstream targets involved in cellular energy homeostasis. The interaction of Compound 13 with the α1 subunit enhances AMPK activity, resulting in the inhibition of mammalian target of rapamycin complex 1 (mTORC1) signaling and the promotion of cellular energy balance .
Comparison with Similar Compounds
Compound C2: Another AMPK activator with similar properties but different selectivity and potency.
AICAR: A widely studied AMPK activator with distinct molecular targets and pathways.
Metformin: A commonly used anti-diabetic drug that also activates AMPK through different mechanisms
Uniqueness of Compound 13: Compound 13 is unique due to its high selectivity for the α1 subunit of AMPK, which allows for targeted activation and specific downstream effects. This selectivity distinguishes it from other AMPK activators and makes it a valuable tool for studying AMPK-related pathways and developing targeted therapies .
Biological Activity
13β-Hydroxylupanine is a natural alkaloid primarily derived from the plant species Lupinus and Caulophyllum robustum. This compound belongs to the quinolizidine alkaloids, which are known for their diverse biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of 13β-hydroxylupanine, supported by research findings, case studies, and relevant data tables.
Chemical Structure
The chemical structure of 13β-hydroxylupanine is characterized by a hydroxyl group at the 13th carbon position of the lupanine skeleton. This structural feature is crucial for its biological activity.
Cytotoxicity
Research has demonstrated that 13β-hydroxylupanine exhibits significant cytotoxic effects against various cancer cell lines. A study reported its IC50 values against several human cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF7 (Breast Cancer) | 18.24 |
| PC3 (Prostate Cancer) | 6.11 |
| HL-60 (Leukemia) | 15.7 |
| K562 (Leukemia) | 22.5 |
| U937 (Leukemia) | 5.76 |
| HCT116 (Colorectal) | 19.6 |
These results indicate that 13β-hydroxylupanine has selective cytotoxicity towards certain cancer types, suggesting its potential as an anticancer agent .
Anti-inflammatory Properties
In addition to its cytotoxic effects, 13β-hydroxylupanine has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The specific mechanisms of action are still under investigation but may involve modulation of NF-kB signaling pathways .
Neuroprotective Effects
Preliminary studies suggest that 13β-hydroxylupanine may possess neuroprotective properties. Animal models have indicated that it can reduce neuronal damage in models of neurodegenerative diseases, potentially through antioxidant mechanisms and inhibition of apoptosis .
Case Study: Anticancer Activity
A recent study evaluated the anticancer potential of 13β-hydroxylupanine in a xenograft model using human cancer cells implanted in mice. The treatment with 13β-hydroxylupanine resulted in a significant reduction in tumor size compared to the control group, supporting its use as a therapeutic agent against specific cancers .
Case Study: Neuroprotection
In a model of Parkinson's disease, administration of 13β-hydroxylupanine resulted in improved motor function and reduced dopaminergic neuron loss. This suggests that the compound may have therapeutic potential in neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
